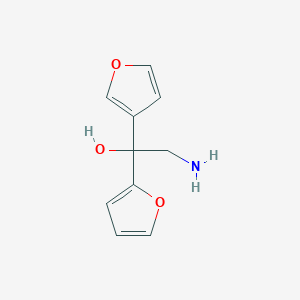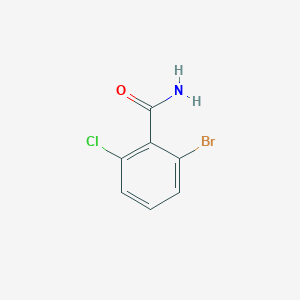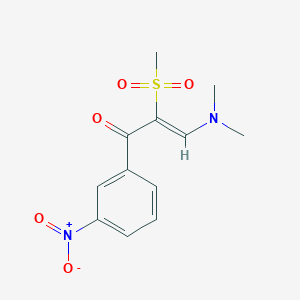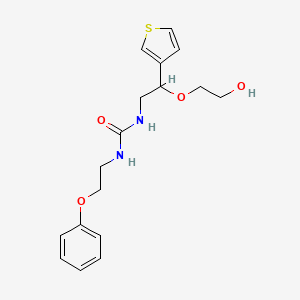
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a hydroxyethoxy group, and a phenoxyethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative through the reaction of thiophene with appropriate reagents to introduce the desired substituents.
Introduction of the Hydroxyethoxy Group: The thiophene derivative is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.
Formation of the Urea Linkage: The intermediate compound is further reacted with an isocyanate derivative to form the urea linkage.
Introduction of the Phenoxyethyl Group: Finally, the phenoxyethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Analyse Chemischer Reaktionen
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the thiophene ring, resulting in the formation of amines or reduced thiophene derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides).
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and urea linkage allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence cellular redox states, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea: This compound differs by having a methoxyethyl group instead of a phenoxyethyl group, which can influence its reactivity and biological activity.
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-chloroethyl)urea: The presence of a chloroethyl group introduces different chemical properties, such as increased reactivity towards nucleophiles.
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyethyl)urea: The ethoxyethyl group provides different steric and electronic effects compared to the phenoxyethyl group, affecting the compound’s overall behavior.
The unique combination of the hydroxyethoxy, thiophene, and phenoxyethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-8-10-23-16(14-6-11-24-13-14)12-19-17(21)18-7-9-22-15-4-2-1-3-5-15/h1-6,11,13,16,20H,7-10,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUIXHBXSRIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
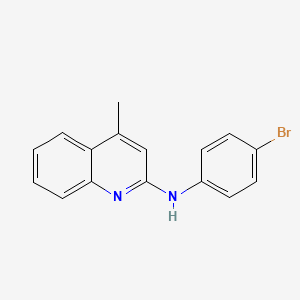
![2-(2-methylphenyl)-5-(4-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2539839.png)
![3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2539841.png)
![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid](/img/structure/B2539846.png)
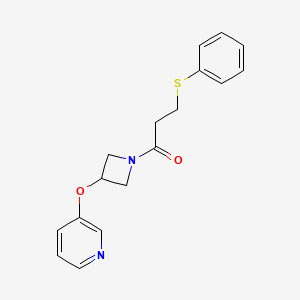
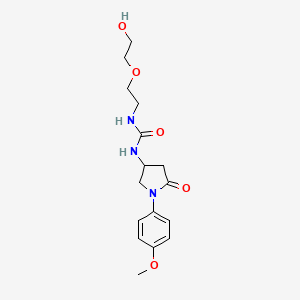
![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
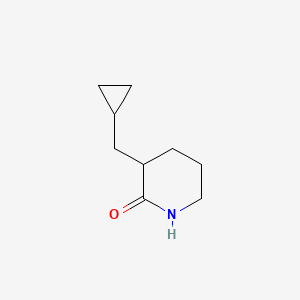
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
